molecular formula C8H13N3O2 B180262 ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate CAS No. 100187-11-9

ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B180262
CAS No.: 100187-11-9
M. Wt: 183.21 g/mol
InChI Key: JBLLRJXYCKYPII-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,2,4-triazole with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to the inhibition of enzymes or receptors involved in disease pathways. This interaction can result in the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
  • Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate
  • Ethyl 2-(4-phenyl-1H-1,2,4-triazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of the ethyl group at the 3-position of the triazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazole derivatives .

Properties

IUPAC Name

ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-6-9-7(11-10-6)5-8(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLLRJXYCKYPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269617
Record name Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100187-11-9
Record name Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100187-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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